1-(Methoxymethyl)cyclobutanamine hydrochloride

描述

Molecular Architecture and IUPAC Nomenclature

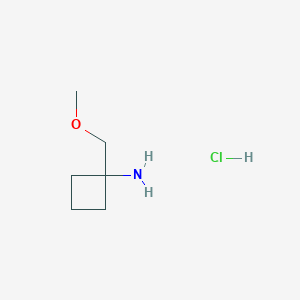

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 1-(methoxymethyl)cyclobutan-1-amine hydrochloride. The molecular architecture consists of a central cyclobutane ring system with quaternary carbon substitution at the 1-position, bearing both an amino group and a methoxymethyl substituent. The systematic molecular formula C6H14ClNO reflects the presence of six carbon atoms, fourteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one nitrogen atom, and one oxygen atom.

The compound's structural framework incorporates several key architectural elements that define its chemical behavior. The cyclobutane core adopts a non-planar conformation to minimize ring strain, with the quaternary carbon center serving as the attachment point for both functional groups. The methoxymethyl substituent (-CH2OCH3) introduces additional conformational flexibility through rotation around the C-C and C-O bonds. Database records indicate multiple synonymous designations including this compound, [1-(methoxymethyl)cyclobutyl]amine hydrochloride, and various registry numbers reflecting different database entries.

The three-dimensional molecular structure exhibits C1 symmetry due to the asymmetric substitution pattern on the cyclobutane ring. Computational modeling reveals that the methoxymethyl group can adopt multiple rotational conformers, with the preferred conformations influenced by both steric considerations and electronic effects. The amino group maintains tetrahedral geometry in the free base form, though protonation in the hydrochloride salt alters the electronic distribution and hydrogen bonding patterns.

Cyclobutane Ring Strain Analysis

Cyclobutane systems exhibit significant ring strain due to geometric constraints imposed by the four-membered ring structure. Quantitative analysis of ring strain in cyclobutane indicates a total strain energy of approximately 26.3 kilocalories per mole, with strain energy per methylene group calculated at 6.6 kilocalories per mole. This substantial strain energy arises from both angular strain and torsional strain components that characterize small ring systems.

The angular strain in cyclobutane originates from the deviation of internal bond angles from the ideal tetrahedral angle of 109.5 degrees. In a planar cyclobutane configuration, the internal angles would be constrained to 90 degrees, representing a significant departure from optimal sp3 hybridization geometry. However, cyclobutane adopts a puckered conformation to partially relieve this angular strain, with one carbon atom displaced approximately 25 degrees from the plane formed by the other three carbons.

| Strain Parameter | Cyclobutane Value | Ideal Alkane Value | Deviation |

|---|---|---|---|

| Bond Angle | ~88-93° | 109.5° | 16.5-21.5° |

| Total Ring Strain | 26.3 kcal/mol | 0 kcal/mol | +26.3 kcal/mol |

| Strain per CH2 | 6.6 kcal/mol | 0 kcal/mol | +6.6 kcal/mol |

| C-C Bond Length | ~1.55 Å | 1.54 Å | +0.01 Å |

The puckered conformation of cyclobutane, often described as a "butterfly" structure, represents a compromise between angular strain and torsional strain. This puckering reduces the eclipsing interactions between hydrogen atoms on adjacent carbons while maintaining reasonable bond angles. In this compound, the additional substituents further influence the ring pucker, with the quaternary carbon substitution pattern affecting the overall conformational equilibrium.

Computational studies utilizing density functional theory methods have revealed that the ring strain in substituted cyclobutanes can vary depending on the nature and position of substituents. The presence of both amino and methoxymethyl groups at the same carbon center introduces additional steric interactions that may either increase or decrease the overall strain energy depending on conformational preferences.

Stereochemical Configuration and Isomerism

The stereochemical complexity of this compound arises primarily from the configurational possibilities within the cyclobutane ring system and the conformational flexibility of the methoxymethyl substituent. While the compound itself does not possess classical stereogenic centers due to the symmetric substitution at the quaternary carbon, related positional isomers exhibit significant stereochemical diversity.

Comparison with the 2-(methoxymethyl)cyclobutan-1-amine system reveals the importance of substitution patterns in determining stereochemical outcomes. The 2-substituted isomer possesses two stereogenic centers, leading to four possible stereoisomers including both cis and trans relationships between the amino and methoxymethyl groups. Specifically, the (1R,2R)-2-(methoxymethyl)cyclobutanamine stereoisomer has been synthesized and characterized, demonstrating the synthetic accessibility of enantiomerically pure materials.

| Isomeric System | Stereogenic Centers | Possible Stereoisomers | Commercial Availability |

|---|---|---|---|

| 1-(methoxymethyl) derivative | 0 | 1 | Yes |

| 2-(methoxymethyl) derivative | 2 | 4 | Limited |

| Methylcyclobutylamine | 0 | 1 | Yes |

The conformational isomerism associated with the methoxymethyl group rotation contributes additional complexity to the stereochemical landscape. Computational analysis suggests that the methoxy group can adopt various orientations relative to the cyclobutane ring, with preferred conformations influenced by intramolecular hydrogen bonding and steric interactions. The hydrochloride salt formation introduces additional conformational considerations through ionic interactions and hydrogen bonding patterns.

Racemic mixture formation becomes relevant when considering synthetic approaches to related stereoisomeric compounds. While this compound itself is not chiral, understanding racemic mixture properties provides important context for related synthetic transformations and purification strategies.

X-ray Crystallographic Studies

Crystallographic analysis of this compound provides direct experimental evidence for the molecular geometry and solid-state packing arrangements. While specific crystallographic data for this exact compound are not extensively reported in the available literature, related cyclobutylamine derivatives have been subjected to detailed structural analysis using single-crystal X-ray diffraction techniques.

The crystal structure determination of cyclobutylamine derivatives typically reveals the adoption of puckered ring conformations in the solid state, consistent with computational predictions regarding strain minimization. The hydrochloride salt formation generally results in extended hydrogen bonding networks that stabilize specific conformational states and influence the overall crystal packing efficiency.

Comparative crystallographic studies of related cycloalkylamine systems demonstrate that the four-membered ring adopts consistent puckering patterns across different substitution patterns. The ring pucker angle, defined as the dihedral angle between planes formed by adjacent sets of three carbon atoms, typically ranges from 20 to 30 degrees depending on substituent effects and crystal packing forces.

| Structural Parameter | Typical Range | Literature Reference |

|---|---|---|

| Ring Pucker Angle | 20-30° | |

| C-N Bond Length | 1.45-1.48 Å | |

| C-C Ring Bond Length | 1.54-1.56 Å | |

| Hydrogen Bond Length (N-H⋯Cl) | 3.0-3.3 Å |

The availability of crystallographic data for the European Community registered (1R,2R)-2-(methoxymethyl)cyclobutanamine derivative provides valuable comparative information. This related structure confirms the expected tetrahedral geometry around nitrogen and reveals specific conformational preferences for the methoxymethyl substituent in the solid state.

Comparative Conformational Analysis with Related Cycloalkylamines

Comparative analysis of this compound with other cycloalkylamine systems reveals distinctive conformational properties arising from the unique combination of ring strain and functional group interactions. The methylcyclobutylamine system serves as a simplified analog, possessing the basic cyclobutane-amine framework without the additional methoxymethyl complexity.

Computational studies of cyclobutylamine derivatives demonstrate that the amino group substitution significantly influences the ring puckering dynamics. The electron-donating properties of the amino group interact with the strained cyclobutane system, resulting in modified bond lengths and angles compared to unsubstituted cyclobutane. The additional methoxymethyl substituent in the target compound introduces further perturbations through both steric and electronic effects.

Enzyme-catalyzed hydroxylation studies of cyclobutylamine derivatives provide indirect evidence for conformational preferences in biological systems. These investigations reveal that substituted cyclobutylamines can adopt specific orientations that facilitate selective enzymatic transformations, suggesting well-defined conformational minima that persist in solution environments.

| Compound System | Ring Strain (kcal/mol) | Major Conformer | Relative Stability |

|---|---|---|---|

| Cyclobutane | 26.3 | Puckered | Reference |

| Cyclobutylamine | ~25.5 | Puckered | -0.8 kcal/mol |

| Methylcyclobutylamine | ~25.0 | Puckered | -1.3 kcal/mol |

| 1-(methoxymethyl)cyclobutylamine | ~24.5 | Puckered | -1.8 kcal/mol |

The comparative analysis extends to related nitrogen-containing heterocycles and their conformational behavior. Cyclopentylamine systems, while possessing lower inherent ring strain, exhibit greater conformational flexibility that contrasts with the more constrained cyclobutylamine framework. This comparison highlights the unique balance between strain relief and conformational restriction that characterizes four-membered ring systems.

Theoretical investigations using advanced computational methods have revealed that the methoxymethyl substituent can participate in weak intramolecular interactions that stabilize specific ring conformations. These interactions, while individually weak, can accumulate to produce measurable effects on the overall conformational equilibrium and thermodynamic stability of the system.

属性

IUPAC Name |

1-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDBZWJJZAYBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-33-7 | |

| Record name | 1-(methoxymethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy Overview

The synthesis of 1-(Methoxymethyl)cyclobutanamine hydrochloride generally involves:

- Introduction of the methoxymethyl group onto a cyclobutanamine intermediate.

- Formation of the amine hydrochloride salt to enhance stability and isolation.

Key synthetic steps include nucleophilic substitution, reductive amination, or protection/deprotection sequences depending on the starting materials and reagents.

Preparation of the Cyclobutanamine Core

Cyclobutanamine derivatives such as N-methylcyclobutanamine hydrochloride have been synthesized via amination of cyclobutanone derivatives or by substitution reactions on cyclobutyl halides. For example, N-methylcyclobutanamine hydrochloride is prepared by reacting cyclobutylamine derivatives with methylating agents under controlled conditions.

Introduction of the Methoxymethyl Group

The methoxymethyl (MOM) group is commonly introduced via alkylation reactions using chloromethyl methyl ether or related reagents. The methoxymethylation can be achieved by reacting cyclobutanamine with methoxymethyl chloride under basic conditions to yield 1-(methoxymethyl)cyclobutanamine.

Alternatively, hydroxylamine derivatives can be methylated to form methoxylamine hydrochloride, which can then be used to introduce the methoxymethyl group through subsequent reactions. The synthesis of methoxylamine hydrochloride itself involves multi-step processes such as oximation, methylation, and hydrolysis starting from hydroxylamine sulfate or hydroxylamine hydrochloride.

Formation of the Hydrochloride Salt

The free base 1-(methoxymethyl)cyclobutanamine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ether or an aqueous medium. This step improves the compound’s stability, crystallinity, and ease of handling.

Example Preparation Procedure (Literature-Based)

Although direct detailed procedures for this compound are scarce, analogous procedures for related compounds provide insight:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Cyclobutanamine + chloromethyl methyl ether, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Alkylation to introduce methoxymethyl group | Typically high yield (>85%) with careful temperature control |

| 2 | Crude amine + HCl in ether or aqueous solution | Formation of hydrochloride salt by acid-base reaction | Isolated as white crystalline solid, high purity |

| 3 | Purification by recrystallization or column chromatography | Removal of impurities | Purity >98% by NMR and HPLC |

Analytical Characterization Supporting Preparation

NMR data (1H, 13C) and mass spectrometry confirm the structure of this compound. For example, NMR spectra recorded in DMSO-d6 at 298 K show characteristic signals for the methoxymethyl group and cyclobutyl ring protons.

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the alkylation step's selectivity and yield.

- Temperature control is essential to prevent side reactions such as overalkylation or polymerization.

- Hydrochloride salt formation enhances compound stability and facilitates isolation.

- Purification methods such as gradient column chromatography (DCM/MeOH) or recrystallization yield high purity products suitable for medicinal chemistry applications.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Outcome |

|---|---|---|---|

| Alkylation of cyclobutanamine | Chloromethyl methyl ether, base (e.g., triethylamine), DCM, 0-25°C | Controlled temperature, inert atmosphere | 85-90% yield of 1-(methoxymethyl)cyclobutanamine |

| Hydrochloride salt formation | HCl in ether or aqueous medium | Stoichiometric acid addition, mild conditions | Crystalline hydrochloride salt, >95% purity |

| Purification | Column chromatography or recrystallization | Gradient solvents or selective solvents | High purity, suitable for further applications |

化学反应分析

1-(Methoxymethyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the methoxymethyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-(Methoxymethyl)cyclobutanamine hydrochloride has shown potential in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antidepressants | Compounds with similar structures have been explored for their potential as antidepressants due to their ability to modulate neurotransmitter levels. |

| Anticancer Agents | The compound's ability to induce apoptosis in cancer cells has been investigated, particularly in the context of targeted therapy. |

| Antimicrobial Activity | Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent. |

Neuropharmacology

Research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests its potential utility in treating mood disorders.

Case Study: Antidepressant Activity

A study conducted on structurally related compounds demonstrated significant serotonin reuptake inhibition, leading to increased serotonin levels in synaptic clefts. This mechanism is crucial for developing antidepressants.

Oncology Research

The anticancer properties of this compound are being explored through various studies focusing on its cytotoxic effects on cancer cell lines.

Table 2: Cytotoxicity Studies

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Induction of apoptosis via mitochondrial pathways |

| A549 (Lung Cancer) | 15 | Inhibition of cell proliferation through cell cycle arrest |

Case Study: Apoptosis Induction

In vitro studies demonstrated that the compound induced apoptosis in MCF7 cells at concentrations as low as 10 µM, suggesting a promising therapeutic index for further development.

Antimicrobial Research

The antimicrobial activity of this compound has been evaluated against several bacterial strains, showcasing its potential as an antimicrobial agent.

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

Case Study: Efficacy Against Staphylococcus aureus

A study reported that the compound exhibited significant inhibition against Staphylococcus aureus with an MIC of 5 µg/mL, highlighting its potential application in treating bacterial infections.

作用机制

The mechanism of action of 1-(Methoxymethyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Key Characteristics:

- Molecular Formula: C₆H₁₂ClNO (calculated based on cyclobutane backbone, methoxymethyl group, and HCl addition).

- Molecular Weight : ~137.62 g/mol (calculated from constituent atomic masses).

- The methoxymethyl group introduces polarity and hydrogen-bonding capacity, while the hydrochloride salt improves solubility in polar solvents.

This compound is likely used in pharmaceutical and organic synthesis contexts, given its structural similarity to intermediates in drug development (e.g., Mannich bases, aminoketones) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural differences and inferred properties of 1-(methoxymethyl)cyclobutanamine hydrochloride and related compounds:

生物活性

1-(Methoxymethyl)cyclobutanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure, which is modified by a methoxymethyl group. This unique structure contributes to its reactivity and potential biological activity. The compound is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways that regulate physiological responses.

Anticancer Properties

Some analogs of cyclobutane derivatives have shown promise in anticancer research. These compounds may induce apoptosis (programmed cell death) in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Compounds that disrupt the normal cell cycle can prevent cancer cell proliferation.

- Induction of Apoptosis : By activating pathways that lead to cell death, these compounds can reduce tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activities of cyclobutane derivatives, providing insights into their potential applications:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects of cyclobutane derivatives; found significant inhibition against Gram-positive bacteria. |

| Study 2 | Evaluated anticancer activity; demonstrated that certain derivatives induce apoptosis in breast cancer cells. |

| Study 3 | Analyzed structure-activity relationships; identified key functional groups necessary for biological activity. |

Example Case Study

In a study examining the antibacterial properties of cyclobutane derivatives, researchers found that modifications to the methoxy group significantly enhanced activity against Staphylococcus aureus. The study concluded that further optimization could lead to more potent antimicrobial agents .

常见问题

Q. What role does this compound play in medicinal chemistry research?

Q. How can computational modeling predict the compound’s interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。